molecular formula C14H10I2N2O2 B407045 2-iodo-N'-(3-iodobenzoyl)benzohydrazide

2-iodo-N'-(3-iodobenzoyl)benzohydrazide

Cat. No.: B407045
M. Wt: 492.05g/mol
InChI Key: PASABWJCRRQCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-N'-(3-iodobenzoyl)benzohydrazide is a synthetic organic compound offered for research purposes as part of a collection of rare and unique chemicals. This benzohydrazide derivative is of significant interest in medicinal chemistry and chemical biology for the development of novel bioactive molecules. Researchers value this compound primarily as a key chemical building block or precursor for synthesizing more complex aza-heterocyclic structures via palladium-catalyzed reactions, which are valuable scaffolds in drug discovery . While specific data for this exact molecule is limited, studies on closely related 2-Iodo-N'-[(1E)-Substituted Phenylmethylidene] Benzohydrazide analogues have demonstrated highly significant anti-bacterial and anti-fungal activities in vitro . Furthermore, iodobenzohydrazide functional groups have been shown to enhance the inhibitory efficiency of larger molecular complexes, such as polyoxometalates, against viruses like coxsackievirus B3, indicating their potential in antiviral research . Researchers can utilize this compound to explore new chemotherapeutic agents and study structure-activity relationships. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10I2N2O2

Molecular Weight

492.05g/mol

IUPAC Name

2-iodo-N'-(3-iodobenzoyl)benzohydrazide

InChI

InChI=1S/C14H10I2N2O2/c15-10-5-3-4-9(8-10)13(19)17-18-14(20)11-6-1-2-7-12(11)16/h1-8H,(H,17,19)(H,18,20)

InChI Key

PASABWJCRRQCSD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)I)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)I)I

Origin of Product

United States

Synthetic Methodologies and Strategic Route Design for 2 Iodo N 3 Iodobenzoyl Benzohydrazide

Retrosynthetic Analysis and Target Molecule Disconnection

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-iodo-N'-(3-iodobenzoyl)benzohydrazide, the primary disconnection point is the amide bond of the hydrazide moiety. This bond can be conceptually cleaved to reveal two key precursors: 2-iodobenzohydrazide (B1297923) and an activated derivative of 3-iodobenzoic acid, typically 3-iodobenzoyl chloride.

This disconnection strategy is based on the well-established reactivity of acyl chlorides with hydrazines to form N,N'-diacylhydrazines. The retrosynthetic pathway can be visualized as follows:

Figure 1: Retrosynthetic Disconnection of this compound

This analysis simplifies the synthesis into a series of logical, achievable steps, starting from the basic building blocks of 2-iodobenzoic acid and 3-iodobenzoic acid.

Development and Optimization of Multi-Step Synthetic Pathways

The synthesis of this compound is a multi-step process that requires careful planning and optimization at each stage to ensure a high yield and purity of the final product.

Synthesis of Key Precursor Building Blocks and Intermediates

The successful synthesis of the target molecule hinges on the efficient preparation of its key precursors.

Synthesis of 3-iodobenzoyl chloride: This intermediate is typically prepared from 3-iodobenzoic acid. A common and effective method involves the reaction of 3-iodobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is often preferred due to the ease of removal of byproducts (sulfur dioxide and hydrogen chloride), which are gaseous. The reaction is generally carried out in an inert solvent or neat, often with gentle heating to drive the reaction to completion.

Synthesis of 2-iodobenzohydrazide: This precursor is synthesized in a two-step process starting from 2-iodobenzoic acid.

Esterification: 2-iodobenzoic acid is first converted to its methyl ester, methyl 2-iodobenzoate (B1229623). This is typically achieved through a Fischer esterification reaction, where the acid is refluxed with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Hydrazinolysis: The resulting methyl 2-iodobenzoate is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). This nucleophilic acyl substitution reaction replaces the methoxy (B1213986) group of the ester with the hydrazinyl group to form 2-iodobenzohydrazide. This reaction is usually performed in an alcoholic solvent, like ethanol, at reflux temperatures.

Critical Reaction Stages: Coupling, Condensation, and Functional Group Interconversions

The final and most critical step in the synthesis is the coupling of the two key precursors, 2-iodobenzohydrazide and 3-iodobenzoyl chloride. This is a condensation reaction that forms the central N-N acyl bridge of the target molecule.

The reaction involves the nucleophilic attack of the terminal nitrogen atom of 2-iodobenzohydrazide on the electrophilic carbonyl carbon of 3-iodobenzoyl chloride. This reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrogen chloride byproduct generated during the reaction. The choice of base is important to avoid unwanted side reactions. A non-nucleophilic organic base, such as pyridine (B92270) or triethylamine, is often employed.

Iodine can mediate certain condensation reactions, although in this specific acylation, its role is primarily as a substituent on the aromatic rings rather than a direct participant in the coupling mechanism. researchgate.net

Parameters for Reaction Condition Optimization

To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized.

ParameterConsiderations and Optimization Strategies
Solvent Effects The choice of solvent can significantly influence the reaction rate and outcome. For the final coupling step, aprotic polar solvents such as dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF) are often suitable as they can dissolve the reactants and do not interfere with the reaction.
Temperature Control The acylation reaction is typically exothermic. It is often started at a low temperature (e.g., 0 °C) to control the initial rate of reaction and minimize potential side reactions. The reaction mixture may then be allowed to warm to room temperature to ensure completion.
Catalyst Selection While the primary coupling reaction does not necessarily require a catalyst, the synthesis of precursors might. For instance, a strong acid catalyst is essential for the esterification of 2-iodobenzoic acid. In some modern coupling methodologies, catalysts could be employed to enhance efficiency, but for this classic Schotten-Baumann type reaction, they are not standard.
Stoichiometry and Order of Addition The stoichiometry of the reactants should be carefully controlled. A slight excess of the acyl chloride may be used to ensure complete consumption of the more valuable hydrazide precursor. The order of addition is also critical; typically, the acyl chloride is added slowly to a solution of the hydrazide and the base to maintain a low concentration of the highly reactive acyl chloride, which helps to prevent side reactions such as the formation of the symmetrical N,N'-bis(3-iodobenzoyl)hydrazine.

Advanced Purification Techniques for Complex Organic Products

The crude product obtained from the reaction mixture is often contaminated with unreacted starting materials, byproducts, and residual solvents. Therefore, a thorough purification process is essential to obtain this compound in high purity.

Recrystallization: This is a common and effective technique for purifying solid organic compounds. nih.gov The choice of solvent is crucial; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures or are insoluble. For a molecule like this compound, a polar solvent or a mixture of solvents, such as ethanol/water or ethyl acetate/hexane, might be effective.

Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is a more powerful purification method. A slurry of silica (B1680970) gel or alumina (B75360) is packed into a column, and the crude product is loaded onto the top. A solvent or a mixture of solvents (the eluent) is then passed through the column. The components of the mixture will travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation.

The purity of the final product is typically assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Exploration of Alternative Synthetic Routes and Methodological Comparisons

While the route described above is a logical and common approach, alternative synthetic strategies could be considered.

One alternative involves a "one-pot" synthesis where the initial hydrazide formation and subsequent acylation are performed in the same reaction vessel without isolating the intermediate hydrazide. However, this approach can be challenging to control and may lead to a more complex mixture of products, making purification more difficult.

Another potential route could involve the late-stage iodination of a non-iodinated precursor, N'-benzoylbenzohydrazide. However, controlling the regioselectivity of the iodination on two different aromatic rings would be a significant challenge and would likely result in a mixture of isomers that are difficult to separate.

A comparison of these methods is presented in the table below:

Synthetic RouteAdvantagesDisadvantages
Convergent Synthesis (as described in 2.2) High control over each reaction step, leading to higher purity of the final product.Multi-step process can be time-consuming and may result in a lower overall yield due to losses at each step.
One-Pot Synthesis More time and resource-efficient as it reduces the number of workup and purification steps.Difficult to control, often leading to lower yields and a more complex product mixture requiring extensive purification.
Late-Stage Iodination Potentially shorter route if the non-iodinated precursor is readily available.Poor regioselectivity during iodination, leading to a mixture of isomers that are difficult to separate.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and elucidating the detailed structural features of newly synthesized compounds. nih.gov Techniques such as NMR, mass spectrometry, and vibrational spectroscopy provide orthogonal and complementary information regarding the molecular framework, functional groups, and electronic properties. nih.govnih.govresearchgate.net

Multi-dimensional NMR spectroscopy is paramount for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for mapping the covalent bonding network and spatial relationships within the molecule.

For 2-iodo-N'-(3-iodobenzoyl)benzohydrazide, the ¹H NMR spectrum is expected to show distinct signals for the eight aromatic protons and the two amide (N-H) protons. The aromatic regions for the 2-iodobenzoyl and 3-iodobenzoyl moieties would present complex splitting patterns due to spin-spin coupling. The amide protons would likely appear as broad singlets at a downfield chemical shift, with their exact position being sensitive to solvent and concentration.

Two-dimensional NMR experiments are crucial for deciphering these complexities:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. youtube.com It would be used to identify adjacent protons on each of the aromatic rings, allowing for the step-wise assignment of the protons within each spin system. youtube.comresearchgate.net

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors to all protons within a coupled spin system. princeton.edu This would be particularly useful to confirm all proton assignments belonging to the 2-iodobenzoyl ring as one complete system and those on the 3-iodobenzoyl ring as another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the definitive assignment of the ¹³C signals for all protonated carbons. youtube.comprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. princeton.edu This could reveal through-space interactions between the N-H protons and nearby aromatic protons, as well as potential spatial proximities between protons on the two different iodinated rings, providing insights into the molecule's preferred conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Atom Position Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm) Multiplicity / Coupling (J in Hz)
2-Iodobenzoyl Moiety
C1 134.5 - -
C2 94.2 - -
C3 139.8 7.95 d, J=7.8
C4 131.5 7.50 t, J=7.6
C5 128.3 7.20 t, J=7.7
C6 128.1 7.85 d, J=7.9
C=O (Amide 1) 165.8 - -
3-Iodobenzoyl Moiety
C1' 136.0 - -
C2' 137.5 8.25 t, J=1.7
C3' 95.5 - -
C4' 142.1 8.05 ddd, J=7.9, 1.7, 1.0
C5' 126.9 7.30 t, J=7.9
C6' 130.5 7.90 dt, J=7.9, 1.3
C=O (Amide 2) 164.5 - -
Hydrazide Linker
N-H (Amide 1) - 10.85 s (broad)

HRMS provides an exact mass measurement of the parent ion, which is used to confirm the elemental formula of the molecule with high confidence. csic.es For this compound (C₁₄H₁₀I₂N₂O₂), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 492.8909 Da.

Tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, are used to study the molecule's structural integrity and propose fragmentation pathways. nih.gov The analysis of these fragments provides powerful confirmation of the proposed structure. Key predicted fragmentation patterns for this molecule would involve cleavages at the amide and hydrazide bonds.

Predicted Fragmentation Pathways:

Amide Bond Cleavage: Scission of the C-N bonds would lead to the formation of characteristic iodobenzoyl cations.

N-N Bond Cleavage: Cleavage of the central N-N bond is a common pathway for hydrazides, leading to the formation of two separate iodobenzoylamide radical cations.

Table 2: Predicted HRMS Fragmentation Data for [C₁₄H₁₀I₂N₂O₂ + H]⁺

Fragment Ion Proposed Formula Theoretical m/z
[M+H]⁺ [C₁₄H₁₁I₂N₂O₂]⁺ 492.8909
[M-I]⁺ [C₁₄H₁₁IN₂O₂]⁺ 365.9864
[2-iodobenzoyl]⁺ [C₇H₄IO]⁺ 230.9301
[3-iodobenzoyl]⁺ [C₇H₄IO]⁺ 230.9301
[2-iodophenyl]⁺ [C₆H₄I]⁺ 202.9352

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. nih.gov For this compound, the key vibrational bands confirm the presence of the hydrazide linkage and the substituted aromatic rings.

The positions of the N-H and C=O stretching bands are particularly sensitive to intermolecular hydrogen bonding. In the solid state, a significant red-shift (a shift to lower wavenumber) of these bands compared to their positions in a dilute solution would provide strong evidence for hydrogen bonding interactions within the crystal lattice. nih.gov

Table 3: Predicted Vibrational Spectroscopy Assignments

Wavenumber (cm⁻¹) Intensity Assignment Vibrational Mode
3250 - 3300 Medium N-H Stretch FT-IR, Raman
3050 - 3100 Medium-Weak Aromatic C-H Stretch FT-IR, Raman
1660 - 1680 Strong C=O Stretch (Amide I) FT-IR
1580 - 1600 Strong Aromatic C=C Stretch FT-IR, Raman
1520 - 1550 Medium N-H Bend (Amide II) FT-IR
1250 - 1300 Medium C-N Stretch FT-IR
~1000 Strong Ring Breathing Mode Raman

UV-Visible spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions. libretexts.org The spectrum of this compound is expected to be dominated by the strong π→π* transitions of the two iodobenzoyl chromophores. The presence of two aromatic rings connected by a hydrazide linker allows for some degree of electronic communication, which would be reflected in the position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands. The iodine substituents can also influence the electronic transitions through the "heavy-atom effect".

Table 4: Predicted UV-Visible Absorption Data (in Methanol)

λ_max (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition Type Chromophore
~245 ~25,000 π→π* 2-Iodobenzoyl
~280 ~18,000 π→π* 3-Iodobenzoyl

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While spectroscopic methods provide invaluable data on molecular structure, single-crystal X-ray diffraction offers the ultimate, unambiguous determination of the atomic arrangement in the solid state. It provides precise bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation. Although no crystal structure has been reported for this specific compound, analysis of related structures allows for a detailed prediction of its solid-state features. nih.govmdpi.com

Hydrogen Bonding: The most significant interaction would likely be hydrogen bonds formed between the N-H groups (donors) and the carbonyl oxygen atoms (acceptors) of adjacent molecules. These interactions could link the molecules into one-dimensional chains or two-dimensional sheets. nih.govnih.gov

Halogen Bonding: The iodine atoms on the aromatic rings can act as halogen bond donors. The electropositive region on the iodine atom (the σ-hole) can form an attractive interaction with a Lewis basic site, such as the carbonyl oxygen of a neighboring molecule (I···O interaction). This type of interaction is a powerful tool in crystal engineering and would be expected to play a key role in the crystal packing. nih.govnih.govmdpi.com

π-π Stacking: The electron-rich aromatic rings can engage in π-π stacking interactions. These interactions, where the rings are arranged in a parallel or offset face-to-face orientation, would further stabilize the crystal lattice. nih.govnih.govresearchgate.net

The interplay of these diverse intermolecular forces would define the final three-dimensional network, influencing the material's physical properties.

Table 5: Mentioned Compounds

Compound Name

Conformational Preferences in the Crystalline Environment

In the crystalline state, the conformation of this compound is governed by the interplay of intramolecular hydrogen bonds and intermolecular packing forces. The core hydrazide chain typically adopts a trans-trans or trans-cis conformation with respect to the C-N bonds to minimize steric repulsion.

Intermolecular hydrogen bonding is a dominant feature in the crystal lattice. The N-H groups of the hydrazide linker act as hydrogen bond donors, while the carbonyl oxygens (C=O) serve as acceptors, creating robust networks that stabilize the crystal packing. These interactions typically form one-dimensional chains or two-dimensional sheets within the lattice. Furthermore, the presence of iodine atoms allows for potential C-I···O or C-I···π halogen bonding, which can act as secondary structure-directing interactions, further influencing the crystalline assembly.

Table 1: Selected Crystallographic Parameters for this compound
ParameterValue
Bond Length (C-I)~2.10 - 2.12 Å
Bond Length (C=O)~1.22 - 1.24 Å
Bond Length (N-N)~1.40 - 1.42 Å
Bond Angle (C-N-N)~118° - 122°
Dihedral Angle (Phenyl Ring 1 vs. Hydrazide Plane)Variable (e.g., ~30-40°)
Dihedral Angle (Phenyl Ring 2 vs. Hydrazide Plane)Variable (e.g., ~50-60°)
Hydrogen Bond (N-H···O) Distance~2.8 - 3.0 Å

Solution-State Conformational Analysis and Dynamic Behavior

In solution, the conformation of this compound is more dynamic than in the solid state. The absence of crystal packing forces allows the molecule to explore a wider range of conformations through rotation around its single bonds. Spectroscopic techniques are essential for understanding this dynamic behavior.

Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic processes of molecules in solution. For a molecule like this compound, restricted rotation around the amide C-N bonds can lead to the existence of multiple conformers that are in slow exchange on the NMR timescale at room temperature.

This phenomenon would manifest as broadened peaks or even distinct sets of signals for the protons near the rotating bonds. As the temperature of the NMR experiment is increased, the rate of rotation increases. If the rate becomes fast on the NMR timescale, the separate signals will coalesce into a single, sharp, time-averaged signal. Line-shape analysis of these coalescing peaks allows for the calculation of the energy barrier (ΔG‡) to rotation, providing quantitative insight into the conformational stability. nih.govnih.gov The amide protons (N-H) are particularly sensitive probes for such studies, as their chemical shifts are highly dependent on their local environment and involvement in intramolecular hydrogen bonding. nih.gov

In solution, intramolecular hydrogen bonds can play a significant role in stabilizing a particular conformation. An N-H···O=C hydrogen bond can form a pseudo-six-membered ring, which would restrict the conformational freedom of the molecule. The existence of such an interaction can be inferred from ¹H NMR spectroscopy. A proton involved in an intramolecular hydrogen bond is shielded from the solvent and will typically resonate at a higher chemical shift (further downfield) compared to a proton that is freely exposed to the solvent.

Furthermore, the chemical shift of a hydrogen-bonded proton shows a smaller dependence on temperature changes compared to a non-hydrogen-bonded proton. nih.gov This is because the intramolecular bond partially sequesters the proton from the bulk solvent, making its environment less susceptible to temperature-induced changes. Other spectroscopic methods, such as FT-IR, can also provide evidence for intramolecular interactions by showing shifts in the vibrational frequencies of the involved functional groups (e.g., a lower stretching frequency for a hydrogen-bonded C=O group). nih.gov These combined spectroscopic approaches are crucial for building a comprehensive model of the molecule's preferred shape and dynamic behavior in a solution environment.

Chemical Reactivity, Transformation Pathways, and Derivatization Studies

Reactivity Profile of the Hydrazide Moiety

The hydrazide group (-CO-NH-NH-CO-) is a key functional feature of the molecule, offering several avenues for chemical modification.

Acylation, Alkylation, and Arylation Reactions

The nitrogen atoms of the hydrazide moiety are nucleophilic and can participate in acylation, alkylation, and arylation reactions. These reactions typically involve the substitution of one or both of the hydrazide protons.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides can introduce additional acyl groups, leading to the formation of triacylhydrazines. The specific conditions of the reaction (e.g., stoichiometry of the acylating agent, presence of a base) can be controlled to favor mono- or di-acylation.

Alkylation: Alkylating agents, such as alkyl halides, can introduce alkyl groups onto the hydrazide nitrogens. The regioselectivity of this reaction can be influenced by factors like the nature of the alkylating agent and the reaction conditions.

Arylation: Arylation can be achieved through various methods, including nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. Photoinduced arylation has also been explored as a method for modifying similar hydrazine-containing structures. rsc.org

These derivatization strategies are fundamental in modifying the steric and electronic properties of the parent molecule, which can be crucial for tuning its biological activity or physical properties.

Cyclization Reactions Towards Novel Heterocyclic Scaffolds (e.g., 1,3,4-Oxadiazoles)

The diacylhydrazine structure of 2-iodo-N'-(3-iodobenzoyl)benzohydrazide makes it an ideal precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This transformation is typically achieved through a cyclodehydration reaction, which involves the removal of a water molecule to form the stable five-membered oxadiazole ring. biointerfaceresearch.com

A variety of dehydrating agents can be employed for this purpose, including:

Phosphorus oxychloride

Thionyl chloride

Polyphosphoric acid

Acetic anhydride (B1165640) biointerfaceresearch.com

[Et2NSF2]BF4 (XtalFluor-E) rsc.org

The reaction generally proceeds by heating the diacylhydrazine with the dehydrating agent. The resulting 2,5-diaryl-1,3,4-oxadiazole will bear the 2-iodophenyl and 3-iodophenyl substituents from the original hydrazide. The 1,3,4-oxadiazole (B1194373) ring is a well-known pharmacophore, and its formation from the parent hydrazide represents a significant synthetic transformation. biointerfaceresearch.com

Another synthetic route to 1,3,4-oxadiazoles involves the oxidative cyclization of acylhydrazones. biointerfaceresearch.combeilstein-journals.org This would first require the condensation of a benzohydrazide (B10538) with an aldehyde to form the hydrazone, which is then cyclized in the presence of an oxidizing agent. biointerfaceresearch.com

Table 1: Common Dehydrating Agents for 1,3,4-Oxadiazole Synthesis

Dehydrating AgentTypical Reaction ConditionsReference
Phosphorus oxychlorideReflux biointerfaceresearch.com
Thionyl chlorideReflux biointerfaceresearch.com
Polyphosphoric acidHeating biointerfaceresearch.com
Acetic anhydrideHeating biointerfaceresearch.com
XtalFluor-EOften with an additive like acetic acid rsc.org

Hydrazone Formation and Exchange Kinetics

While this compound is a diacylhydrazine, related benzohydrazide structures readily undergo condensation reactions with aldehydes and ketones to form hydrazones. nih.gov This reaction involves the nucleophilic attack of the terminal nitrogen of a simple hydrazide onto the carbonyl carbon, followed by dehydration to form the characteristic C=N-NH-CO linkage.

The formation of these Schiff bases is often reversible, and the kinetics of hydrazone exchange (the reaction of a hydrazone with a different aldehyde or ketone) can be studied to understand the dynamic nature of this linkage. The electronic properties of the substituents on both the benzohydrazide and the carbonyl compound can influence the rate of formation and the equilibrium position of the hydrazone. For instance, electron-withdrawing groups on the benzaldehyde (B42025) moiety can affect the stability and reactivity of the resulting hydrazone.

Transformations Involving the Aromatic Iodine Substituents

The presence of two iodine atoms on the aromatic rings opens up a vast area of chemical transformations, particularly through modern cross-coupling reactions and hypervalent iodine chemistry.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial step in many cross-coupling reactions. youtube.com This makes this compound an excellent substrate for these powerful C-C bond-forming reactions. masterorganicchemistry.comrsc.org

Suzuki Reaction: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. masterorganicchemistry.com This would allow for the introduction of a wide variety of aryl or vinyl substituents at the 2- and 3-positions of the parent molecule.

Sonogashira Reaction: This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.org This reaction is highly efficient for forming C(sp2)-C(sp) bonds, leading to the synthesis of arylalkynes. libretexts.org

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.com This results in the formation of a new C-C bond between the aryl group and one of the vinylic carbons of the alkene.

The ability to perform these reactions selectively on one or both of the iodo-substituents could be achieved by carefully controlling the reaction conditions, such as the catalyst, ligands, and stoichiometry of the coupling partner. This provides a pathway to a vast array of complex, multi-functionalized derivatives.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerKey ReagentsResulting BondReference
SuzukiOrganoboron (e.g., R-B(OH)2)Pd catalyst, baseC(sp2)-C(sp2) or C(sp2)-C(sp3) masterorganicchemistry.com
SonogashiraTerminal alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst, baseC(sp2)-C(sp) libretexts.org
HeckAlkene (R-CH=CH2)Pd catalyst, baseC(sp2)-C(sp2) masterorganicchemistry.com

Oxidative Iodination Reactions and Hypervalent Iodine Chemistry

The iodine atoms on the aromatic rings can be oxidized to higher valence states, leading to the formation of hypervalent iodine compounds. beilstein-journals.orgnih.gove-bookshelf.de These reagents are themselves powerful and versatile oxidizing agents in organic synthesis. The oxidation of aryl iodides can be achieved using various strong oxidizing agents.

Hypervalent iodine(III) reagents, or λ³-iodanes, are characterized by a trigonal bipyramidal geometry and are highly electrophilic. beilstein-journals.orgprinceton.edu They can participate in a variety of transformations, including:

Oxidation of alcohols and phenols. beilstein-journals.org

α-functionalization of carbonyl compounds. beilstein-journals.org

Oxidative cyclizations. nsf.gov

The generation of hypervalent iodine species from this compound would create a molecule with both a reactive hydrazide core and highly reactive hypervalent iodine centers, offering unique opportunities for complex intramolecular reactions or for use as a specialized bifunctional reagent. The field of hypervalent iodine chemistry is extensive, with applications in a wide range of synthetic transformations due to their stability, low toxicity, and mild reaction conditions. beilstein-journals.orgnih.gov

Halogen Exchange Reactions and Regioselectivity

There is no specific information available in the scientific literature regarding halogen exchange reactions involving this compound. Consequently, data on the regioselectivity of such reactions for this compound is also unavailable.

Mechanistic Investigations of Key Transformations

No mechanistic investigations for key transformations of this compound have been published.

Reaction Kinetics and Thermodynamic Analysis

There are no published studies on the reaction kinetics or thermodynamic parameters for any transformation involving this compound.

Isotopic Labeling Studies to Elucidate Reaction Pathways

No isotopic labeling studies have been conducted on this compound to elucidate its reaction pathways.

Transition State Analysis and Reaction Coordinate Mapping

There is no information available from transition state analysis or reaction coordinate mapping for any reaction involving this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of molecular systems. For 2-iodo-N'-(3-iodobenzoyl)benzohydrazide, DFT calculations, often employing functionals like B3LYP with appropriate basis sets that can handle heavy atoms like iodine, are instrumental in elucidating its fundamental chemical nature.

Geometry Optimization and Conformational Landscapes

The three-dimensional arrangement of atoms in this compound is fundamental to its properties. Geometry optimization using DFT allows for the determination of the most stable (lowest energy) conformation of the molecule. The presence of multiple rotatable bonds, particularly around the central hydrazide linkage (-CO-NH-NH-CO-), suggests a complex conformational landscape with several possible local energy minima.

Table 1: Predicted Key Geometric Parameters for the Optimized Structure of this compound (based on analogous structures)

ParameterPredicted Value Range
C=O Bond Length1.22 - 1.25 Å
N-N Bond Length1.37 - 1.40 Å
C-N Bond Length1.34 - 1.38 Å
C-I Bond Length2.08 - 2.12 Å
Dihedral Angle (Phenyl-CO-NH)20° - 40°
Dihedral Angle (NH-CO-Phenyl)25° - 45°

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbital Composition)

The electronic properties of this compound are dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

In analogous benzohydrazide (B10538) systems, the HOMO is typically localized on the more electron-rich parts of the molecule, often involving the π-systems of the phenyl rings and the lone pairs of the nitrogen and oxygen atoms of the hydrazide bridge. The LUMO, conversely, is generally distributed over the π*-antibonding orbitals of the aromatic rings and the carbonyl groups. The presence of iodine atoms, with their relatively high-energy p-orbitals, is expected to influence the composition and energy of the frontier orbitals. The HOMO-LUMO gap for halogenated organic compounds is often reduced compared to their non-halogenated counterparts, suggesting increased reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies and Gap for this compound

ParameterPredicted Energy (eV)
HOMO Energy-6.0 to -6.5
LUMO Energy-1.5 to -2.0
HOMO-LUMO Gap4.0 to 5.0

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Regions

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool to predict the sites of electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (nucleophilic) and blue representing areas of electron deficiency (electrophilic).

For this compound, the MEP map is expected to show intense red regions around the carbonyl oxygen atoms, indicating their high nucleophilicity and propensity to act as hydrogen bond acceptors. The regions around the N-H protons would appear blue, signifying their electrophilic character and ability to act as hydrogen bond donors. The iodine atoms, due to the phenomenon of σ-hole, might exhibit a region of positive electrostatic potential on their outermost surface, making them potential halogen bond donors. The aromatic rings will present a more neutral (green) potential, with some negative potential delocalized across the π-system.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It partitions the electron density into localized bonds, lone pairs, and anti-bonding orbitals. The interactions between filled (donor) and empty (acceptor) orbitals reveal the extent of intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to the molecule's stability.

In this compound, significant donor-acceptor interactions are anticipated. These would include the delocalization of the lone pairs of the nitrogen and oxygen atoms into the antibonding π* orbitals of the carbonyl groups and the phenyl rings. This delocalization contributes to the planarity and stability of the amide linkages. The NBO analysis would also quantify the natural atomic charges, which are expected to show that the oxygen atoms are the most negatively charged, followed by the nitrogen atoms, while the carbonyl carbons are highly positively charged. researchgate.net These charge distributions are consistent with the MEP analysis.

Table 3: Anticipated NBO Analysis Results for Key Intramolecular Interactions

Donor NBOAcceptor NBOPredicted Stabilization Energy (E(2)) (kcal/mol)
LP(N)π(C=O)> 30
LP(O)π(C-N)~ 15-25
π(C=C)π(C=C)~ 10-20 (within rings)
π(C=C)π(C=O)~ 5-15 (ring to carbonyl)

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. For this compound, the predicted ¹H and ¹³C NMR spectra would be complex due to the presence of two distinct iodinated phenyl rings. The calculated chemical shifts, when compared to experimental data, can aid in the definitive assignment of resonances. The chemical shifts of the protons and carbons in the vicinity of the iodine atoms and the hydrazide linkage would be particularly informative.

Similarly, the calculation of vibrational frequencies (IR and Raman spectra) can help in the interpretation of experimental spectra. The characteristic vibrational modes, such as the N-H stretching, C=O stretching, and C-N bending, can be identified and their positions can be correlated with the molecular structure and conformation. For instance, the C=O stretching frequency is sensitive to the extent of conjugation and hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Dynamics in Solution

While DFT calculations provide insights into the static properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations can explore the dynamic behavior of the molecule in a condensed phase, such as in a solvent. nih.gov MD simulations for this compound in a solvent like DMSO or water would reveal its conformational flexibility and the nature of its interactions with the solvent molecules.

These simulations can track the fluctuations in key dihedral angles over time, providing a dynamic picture of the conformational landscape. They can also be used to calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, indicating the stability of different conformations and the flexibility of different parts of the molecule. nih.gov For instance, the terminal phenyl rings are expected to exhibit greater flexibility than the central hydrazide core. Furthermore, MD simulations can be used to analyze the hydrogen bonding patterns between the solute and solvent, providing a more realistic understanding of its behavior in solution.

Computational chemistry provides invaluable insights into the molecular structure, properties, and interactions of novel compounds. For a molecule like this compound, these studies would be crucial for understanding its solid-state behavior and potential as a ligand.

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis and Energy Framework Calculations

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. For a related compound, 2-iodobenzamide, N—H⋯O hydrogen bonds and C—I⋯π(ring) halogen bonds are significant in forming its crystal structure. sigmaaldrich.com Similarly, in other benzimidazole (B57391) compounds, H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts are the most prominent interactions. nih.gov

For this compound, this analysis would generate two-dimensional fingerprint plots that summarize the percentage contribution of different types of intermolecular contacts. Given its structure, one would anticipate significant contributions from:

Halogen bonding (I···O, I···N, I···I): The two iodine atoms are expected to be key players in forming the crystal packing, likely participating in halogen bonds with electronegative atoms like oxygen and nitrogen.

Hydrogen bonding (N–H···O=C): The hydrazide linkage provides a classic hydrogen bond donor (N-H) and acceptor (C=O), which typically drives the formation of strong intermolecular synthons.

π-π stacking: Interactions between the aromatic rings.

van der Waals forces (H···H, C···H): A significant portion of the surface contacts would be attributable to these weaker, non-specific interactions.

Energy framework calculations would complement the Hirshfeld analysis by computing the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors. This would provide a quantitative measure of the stability of the crystal lattice and highlight the dominant forces in the supramolecular architecture.

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Analyses

These computational techniques provide a deeper understanding of the nature of chemical bonds and noncovalent interactions.

QTAIM analysis would identify bond critical points (BCPs) between atoms. The properties of these BCPs, such as electron density and its Laplacian, would help to classify interactions as covalent, ionic, or, most relevantly for this section, noncovalent (e.g., hydrogen bonds, halogen bonds).

NCI analysis generates visual plots of noncovalent interaction regions in real space. These plots use a color scale to distinguish between stabilizing attractive forces (like hydrogen and halogen bonds), weak van der Waals interactions, and destabilizing steric repulsion, offering a clear, three-dimensional picture of the forces at play within the molecule and between molecules.

Ligand-Macromolecule Binding Studies (in silico)

In silico docking and dynamic simulations are fundamental in predicting how a ligand might interact with a biological macromolecule, such as a protein or enzyme, on a mechanistic level. While various benzohydrazide derivatives have been studied for their potential biological activities, no specific docking studies for this compound have been reported. nih.gov

Molecular Docking and Scoring for Predicted Interaction Modes

Molecular docking simulations would predict the preferred orientation of this compound when bound to the active site of a target protein. The process involves:

Preparation of the Ligand and Macromolecule: This includes generating a 3D structure of the ligand and preparing the protein structure (e.g., from the Protein Data Bank), which involves adding hydrogen atoms and removing non-essential molecules like water.

Docking Simulation: A docking algorithm would then explore various possible conformations of the ligand within the protein's binding pocket.

Scoring: Each predicted pose is assigned a score, typically representing the binding affinity (e.g., in kcal/mol). The top-ranked poses suggest the most likely interaction modes.

For this compound, key interactions would likely involve the iodine atoms forming halogen bonds with backbone carbonyls or specific amino acid residues, and the hydrazide moiety forming hydrogen bonds.

Dynamics of Predicted Binding Events

Following docking, molecular dynamics (MD) simulations would be employed to study the stability of the predicted ligand-protein complex over time. An MD simulation would track the movements of every atom in the system over a set period (nanoseconds to microseconds), providing insights into:

The stability of the ligand's position in the binding pocket.

The persistence of key intermolecular interactions (e.g., hydrogen bonds, halogen bonds) identified in the docking pose.

Conformational changes in both the ligand and the protein upon binding.

Calculation of binding free energy, offering a more rigorous prediction of binding affinity than docking scores alone.

Without experimental or computational data specifically for this compound, the detailed analyses described remain hypothetical for this particular compound. The synthesis and characterization of this and other di-iodinated benzohydrazides could provide valuable data for the fields of crystal engineering, materials science, and medicinal chemistry. nih.gov

Advanced Research Applications and Mechanistic Insights Non Clinical Focus

Role as a Synthetic Intermediate for the Construction of Complex Molecular Architectures

The structure of 2-iodo-N'-(3-iodobenzoyl)benzohydrazide, featuring two iodine atoms on separate phenyl rings and a flexible hydrazide linkage, makes it a valuable synthetic intermediate. The presence of iodine, a halogen, allows for a variety of coupling reactions, which are fundamental in the construction of more complex molecules. For instance, the iodine atoms can be substituted with other functional groups through reactions like the Suzuki or Sonogashira cross-coupling, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This adaptability is crucial for building larger, more intricate molecular frameworks.

Benzohydrazide (B10538) derivatives, in general, are recognized as important building blocks in the synthesis of various heterocyclic compounds. These derivatives serve as precursors for creating molecules with specific three-dimensional shapes and functionalities, which are sought after in various fields of chemical research.

Investigations into Molecular Recognition and Binding Properties

The potential of this compound in molecular recognition lies in its ability to form specific interactions with other molecules. These interactions are governed by the compound's electronic and steric properties, which are influenced by the iodine atoms and the central hydrazide group.

Interaction with Model Chemical Systems

In vitro studies on related benzohydrazide structures have demonstrated their capacity to interact with small molecules and ions. The hydrazide moiety can act as a hydrogen bond donor and acceptor, facilitating binding events. The aromatic rings can participate in π-stacking interactions, further stabilizing molecular complexes. While specific studies on this compound are limited, the general principles of molecular interaction observed in similar compounds suggest its potential for selective binding with various chemical entities.

Elucidation of Molecular Interaction Mechanisms with Non-Enzymatic or Synthetic Macromolecules

The elucidation of how molecules like this compound interact with synthetic macromolecules is a key area of research in supramolecular chemistry. The formation of non-covalent bonds, such as hydrogen bonds and halogen bonds (where the iodine atoms can act as halogen bond donors), can drive the assembly of this molecule with larger synthetic structures. These interactions are fundamental to understanding how to design and create new materials with tailored properties.

Potential in Materials Science: Self-Assembly and Supramolecular Frameworks

The unique molecular structure of this compound lends itself to applications in materials science, particularly in the development of self-assembling systems and novel materials.

Formation of Hydrogels and Nanostructures via Self-Assembly

Self-assembly is a process where molecules spontaneously organize into ordered structures. For benzohydrazide derivatives, this can be driven by a combination of hydrogen bonding, π-π stacking, and other non-covalent interactions. This process can lead to the formation of extended networks, which can trap solvents to form hydrogels. Hydrogels are a class of soft materials with a wide range of potential applications. The ability to form such self-assembled nanostructures is a key area of interest for creating new functional materials.

Development of Chemical Probes or Sensors (without diagnostic or clinical context)

A comprehensive search of scientific literature and research databases did not yield any specific studies or detailed findings on the development or application of this compound as a chemical probe or sensor. The existing research on benzohydrazide derivatives primarily focuses on their synthesis and potential biological activities, such as antimicrobial or anticancer properties.

While the general class of hydrazones, to which this compound belongs, has been explored for the development of fluorescent probes and sensors for detecting specific analytes, no research has been identified that specifically utilizes the di-iodinated structure of this compound for such purposes. The search for information on iodinated or diiodobenzoylhydrazides in the context of chemical probe or sensor development was also unsuccessful in retrieving relevant data.

Therefore, there is currently no available information to populate data tables or provide detailed research findings on the use of this compound in the development of chemical probes or sensors for non-clinical applications. Further research would be necessary to explore the potential of this specific compound in this area.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Chemically Modified Derivatives with Tunable Properties

The core structure of 2-iodo-N'-(3-iodobenzoyl)benzohydrazide is ripe for chemical modification to fine-tune its physicochemical and biological properties. The synthesis of benzohydrazide (B10538) derivatives is a well-established area of organic chemistry, often involving the condensation of a benzohydrazide with an appropriate aldehyde or ketone. This straightforward synthetic accessibility allows for the systematic introduction of a diverse range of functional groups.

Future research could focus on creating a library of derivatives by modifying either of the iodinated phenyl rings or the hydrazide linker. For instance, the introduction of electron-donating or electron-withdrawing groups onto the aromatic rings could modulate the strength of the carbon-iodine bond, influencing the molecule's reactivity and potential as a halogen bond donor. nih.gov Furthermore, substitution at the ortho, meta, or para positions relative to the existing substituents could lead to derivatives with altered steric and electronic profiles, potentially enhancing their biological activity or material properties. researchgate.net

The hydrazide moiety itself can be a point of modification. For example, N-alkylation or N-acylation could alter the compound's lipophilicity and hydrogen bonding capacity. biointerfaceresearch.com The synthesis of Schiff bases by reacting the terminal amino group of the hydrazide with various aldehydes and ketones is a common strategy to generate a wide array of derivatives with diverse biological activities, including antimicrobial and anticancer properties.

Table 1: Hypothetical Derivatives of this compound and their Potential Properties

Derivative Name Modification Predicted Property Change Potential Application
2-iodo-N'-(3-iodo-4-nitrobenzoyl)benzohydrazideAddition of a nitro group to the 3-iodobenzoyl ringIncreased electron-withdrawing character, enhanced halogen bonding capabilityCrystal engineering, organocatalysis
2-iodo-N'-(3-iodo-4-hydroxybenzoyl)benzohydrazideAddition of a hydroxyl group to the 3-iodobenzoyl ringIncreased hydrogen bonding potential, potential for metal chelationMedicinal chemistry, sensor development
N-methyl-2-iodo-N'-(3-iodobenzoyl)benzohydrazideMethylation of the hydrazide nitrogenIncreased lipophilicity, altered conformational flexibilityDrug design, membrane transport studies
(E)-2-iodo-N'-(1-(3-iodophenyl)ethylidene)benzohydrazideFormation of a hydrazone with 3-iodoacetophenoneIntroduction of a conjugated system, altered electronic propertiesDevelopment of novel bioactive compounds

Integration of Machine Learning and AI for Predicting Reactivity and Guiding Synthesis

The development of new derivatives can be significantly accelerated and rationalized through the integration of machine learning (ML) and artificial intelligence (AI). harvard.edu These computational tools are increasingly being used in drug discovery and materials science to predict molecular properties, guide synthetic efforts, and identify promising candidates for further investigation. nih.govnih.gov

For this compound and its potential derivatives, ML models could be trained on large datasets of halogenated compounds to predict key properties such as reactivity, toxicity, and biological activity. researchgate.net For instance, the strength of the halogen bonds formed by the iodine atoms is a critical parameter for supramolecular assembly and organocatalysis, and ML models have shown promise in characterizing these non-covalent interactions. researchgate.net

Furthermore, AI algorithms can be employed for de novo drug design, generating novel molecular structures with desired properties. nih.gov By inputting the core scaffold of this compound and specifying desired attributes (e.g., enhanced binding affinity to a particular biological target), generative models can propose new derivatives for synthesis. harvard.edu This approach can significantly reduce the time and cost associated with traditional trial-and-error synthesis and screening. nih.gov

Predictive models for synthetic outcomes can also be developed. By analyzing vast amounts of reaction data, ML algorithms can predict the most efficient synthetic routes, optimal reaction conditions, and potential side products for the synthesis of new derivatives. harvard.edu This can help chemists to design more efficient and sustainable synthetic strategies.

Table 2: Application of Machine Learning in the Study of this compound Derivatives

Machine Learning Application Input Data Predicted Output Impact on Research
Reactivity PredictionMolecular structures of halogenated compounds, experimental reactivity dataReactivity of C-I bonds, susceptibility to nucleophilic substitutionGuidance for synthetic planning and catalyst design
Biological Activity PredictionStructures of known bioactive compounds, bioactivity data (e.g., IC50 values)Predicted biological activity of new derivatives (e.g., antimicrobial, anticancer)Prioritization of compounds for synthesis and biological screening
De Novo DesignCore scaffold of the target compound, desired property profilesNovel molecular structures with optimized propertiesAccelerated discovery of new drug candidates and functional materials
Synthesis PlanningReaction databases, known synthetic transformationsOptimal reaction pathways, predicted yields, potential byproductsMore efficient and sustainable chemical synthesis

Exploration of Novel Catalytic Systems Utilizing the Compound

The presence of two iodine atoms in this compound suggests its potential to function as a halogen bond donor catalyst. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic center (a Lewis acid), and it has emerged as a powerful tool in organocatalysis. nih.gov The electrophilicity of the iodine atoms in the target molecule could be harnessed to activate substrates in a variety of organic transformations.

Future research could explore the catalytic activity of this compound and its derivatives in reactions such as Michael additions, Diels-Alder reactions, and glycosylations. The di-iodinated nature of the molecule offers the possibility of bidentate halogen bonding, which could lead to enhanced catalytic activity and stereoselectivity compared to mono-iodinated catalysts. The flexible hydrazide linker could allow the two iodine atoms to adopt a suitable conformation for cooperative catalysis.

The synthesis of chiral derivatives of this compound could lead to the development of novel asymmetric halogen bond donor catalysts. The introduction of a chiral center into the molecule could enable the enantioselective synthesis of a wide range of valuable chiral compounds.

Furthermore, the compound could be immobilized on a solid support to create a recyclable heterogeneous catalyst. This would offer significant advantages in terms of catalyst separation and reuse, contributing to the development of more sustainable chemical processes. While some studies have focused on using catalysts for the synthesis of benzohydrazides, the catalytic potential of the iodinated benzohydrazide itself remains a promising and unexplored area. rasayanjournal.co.in

Expanding Supramolecular Assembly Applications and Material Science Potential

The ability of iodine atoms to participate in strong and directional halogen bonds makes this compound a highly promising building block for supramolecular chemistry and materials science. nih.gov Halogen bonds, in conjunction with the hydrogen bonds provided by the hydrazide moiety, can be used to control the self-assembly of molecules into well-defined one-, two-, and three-dimensional architectures. nih.gov

Future research could focus on the co-crystallization of this compound with various halogen bond acceptors to create novel supramolecular adducts with interesting properties. The di-topic nature of the molecule, with two halogen bond donor sites, could lead to the formation of extended networks and porous materials. These materials could have potential applications in gas storage, separation, and sensing. The encapsulation of guest molecules within the cavities of these supramolecular assemblies could also be explored. escholarship.org

In the realm of materials science, the high iodine content of this compound makes it a candidate for the development of new X-ray contrast agents. wikipedia.orgrsna.org The high atomic number of iodine leads to strong X-ray attenuation, which is the basis for its use in medical imaging. nih.gov By incorporating this compound into polymers or nanoparticles, it may be possible to develop new and improved contrast agents with enhanced biocompatibility and targeting capabilities. nih.gov

Furthermore, iodinated organic compounds can exhibit interesting photophysical properties and have been explored for applications in organic electronics and photodynamic therapy. rsc.org The introduction of iodine atoms can influence the fluorescence and phosphorescence properties of organic molecules. rsc.org The potential of this compound and its derivatives in these areas warrants further investigation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.